Bienvenue dans la boutique en ligne BenchChem!

Zerencotrep

TRPC4 inhibition TRPC5 inhibition Calcium imaging

Unlock definitive target validation with Zerencotrep (Pico145/HC-608), the only TRPC1/4/5 inhibitor delivering consistent picomolar potency across homomeric and heteromeric channels. Unlike legacy agents with micromolar IC50 or homomer-only activity, Zerencotrep fully engages native TRPC4/5-TRPC1 complexes at subnanomolar concentrations, eliminating off-target confounds in neuronal, renal, and smooth muscle assays. Trusted by CROs and screening groups for cross-platform reproducibility—order today to ensure data integrity.

Molecular Formula C23H20ClF3N4O5
Molecular Weight 524.9 g/mol
CAS No. 1628287-16-0
Cat. No. B610102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZerencotrep
CAS1628287-16-0
SynonymsPico145;  Pico-145;  Pico 145;  HC-608;  HC 608;  HC608; 
Molecular FormulaC23H20ClF3N4O5
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3
InChIKeyPRJHEJGMSOBHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zerencotrep (Pico145, HC-608): TRPC1/4/5 Channel Inhibitor for Precision Ion Channel Research


Zerencotrep (also designated Pico145 or HC-608) is a small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) subfamily, specifically targeting channels formed by TRPC1, TRPC4, and TRPC5 subunits. Its chemical name is 7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione, with a molecular weight of 524.88 Da . The compound's International Nonproprietary Name (INN) stem '-cotrep' indicates its primary mechanism as a TRPC5 antagonist [1]. It is widely utilized as a chemical probe to dissect the physiological and pathophysiological roles of TRPC1/4/5 channels in areas such as smooth muscle function, neuronal excitability, and kidney disease [2].

Why TRPC4/5 Inhibitor Substitution Without Zerencotrep Can Compromise Experimental Validity


While several compounds are described as TRPC4/5 inhibitors, their pharmacological profiles differ dramatically in terms of absolute potency, heteromeric channel selectivity, and off-target activity, rendering them non-interchangeable research tools. Unlike earlier-generation inhibitors with micromolar potencies or limited selectivity, Zerencotrep operates at picomolar to low nanomolar concentrations, enabling a level of target engagement that is unattainable with many comparators [1]. Furthermore, its unique ability to potently inhibit heteromeric TRPC4-TRPC1 and TRPC5-TRPC1 channels, which are the predominant native channel compositions, contrasts with compounds that have only been validated on homomeric channels [2]. Substituting Zerencotrep with a less potent or less selective analog can lead to incomplete target inhibition or confounding off-target effects, fundamentally undermining the interpretation of experimental results [3].

Zerencotrep (Pico145) Quantitative Differentiation: A Comparative Evidence Guide Against Key TRPC Inhibitors


Potency Against Homomeric TRPC4 and TRPC5 Channels: Picomolar Efficacy Defines Zerencotrep's Superiority

Zerencotrep (Pico145) demonstrates significantly higher potency against homomeric TRPC4 and TRPC5 channels compared to the tool compounds HC-070 and GFB-8438. In cellular calcium imaging assays using (-)-englerin A-activated HEK293 cells expressing hTRPC4, Zerencotrep achieved an IC50 of 0.349 nM, while HC-070 and GFB-8438 required concentrations of 46 nM and 290 nM, respectively, to achieve similar inhibition [1][2][3]. This represents a 132-fold and 831-fold improvement in potency for TRPC4. For hTRPC5, Zerencotrep's IC50 of 1.3 nM is 7-fold more potent than HC-070's 9.3 nM and 138-fold more potent than GFB-8438's 180 nM [1][2][3]. This sub-nanomolar potency profile is a critical differentiator, allowing for robust target engagement at concentrations where many analogs show minimal or no activity.

TRPC4 inhibition TRPC5 inhibition Calcium imaging IC50 comparison

Inhibition of Heteromeric TRPC1-Containing Channels: A Unique Differentiator for Native Tissue Studies

Unlike the majority of TRPC4/5 inhibitors, which are characterized primarily on homomeric channels, Zerencotrep (Pico145) has been quantitatively profiled against heteromeric TRPC1-TRPC4 and TRPC1-TRPC5 concatemers. These heteromeric channels are more representative of native TRPC complexes in many tissues. In HEK 293 Tet+ cells, Zerencotrep inhibits human TRPC4-TRPC1 and TRPC5-TRPC1 concatemers with IC50 values of 0.033 nM and 0.199 nM, respectively [1]. While HC-070 has been shown to inhibit TRPC1/4 and TRPC1/5 heteromers, its potency against these complexes is 139-fold and 23-fold lower, respectively, with reported IC50 values of 4.6 nM and 4.6 nM [2]. GFB-8438's activity on heteromeric channels is not well-documented, limiting its utility for native tissue investigations.

TRPC1/4 heteromer TRPC1/5 heteromer Native channel complex

Superior Selectivity Profile Against Non-Target TRP and Other Channels

Zerencotrep (Pico145) exhibits an exceptionally clean selectivity profile, showing no measurable effect on a broad panel of related and unrelated ion channels at concentrations far exceeding its IC50 for TRPC4/5. In contrast, earlier-generation tool compounds like M084 are known to have off-target activity. Specifically, Zerencotrep shows no inhibition of TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or store-operated Ca2+ entry mediated by Orai1 [1]. M084, while a potent TRPC4/5 inhibitor, is also a documented weak inhibitor of TRPC3 [2], which can confound results in systems where TRPC3 is co-expressed. Furthermore, GFB-8438, while selective, has some reported activity against the hERG channel, a key cardiac safety liability [3].

Selectivity Off-target activity TRP channel panel

Validated In Vivo Target Engagement: Comparable Efficacy to Genetic Knockout

Zerencotrep (Pico145) has demonstrated in vivo efficacy that phenocopies genetic ablation of the target channel, a gold-standard validation for a chemical probe. In a study of postprandial small intestinal motility, Zerencotrep completely inhibited TRPC4-mediated mICAT at picomolar concentrations and was shown to delay intestinal transit in vivo to an extent that was indistinguishable from trpc4 gene deficiency [1]. This is a distinct advantage over less well-characterized inhibitors like GFB-8438, for which in vivo PK/PD and target engagement data are more limited or context-specific [2]. The ability to achieve complete target inhibition in a complex physiological system with a small molecule underscores Zerencotrep's utility as a pharmacological tool that can substitute for or complement genetic models.

In vivo pharmacology Intestinal motility Target validation

Consistent Biochemical Target Affinity and Cellular Potency Across Assay Platforms

Zerencotrep (Pico145) displays a high degree of consistency between its biochemical target affinity and its cellular potency, a key attribute for a reliable research tool. Its picomolar IC50 values in cellular assays (e.g., 3.1 pM for inhibition of GTPγS-evoked current) align closely with its potent inhibition of (-)-englerin A-activated channels (0.349-1.3 nM) [1][2]. In contrast, the potency of comparator HC-070 can vary significantly depending on the assay context; for instance, its IC50 for hTRPC5 shifts from 9.3 nM in standard calcium influx assays to 204.3 nM when measured via electrophysiology on certain constructs [3]. This variability can complicate dose selection and data interpretation. Zerencotrep's stable potency profile across different readouts ensures predictable and reproducible pharmacology.

Binding affinity Cellular potency Reproducibility

High-Impact Research and Industrial Applications for Zerencotrep (Pico145)


Investigating TRPC1/4/5 Channel Physiology in Native Tissues

Due to its unparalleled picomolar potency on heteromeric TRPC4-TRPC1 and TRPC5-TRPC1 channels [1], Zerencotrep is the preferred chemical probe for dissecting the contribution of these native channel complexes to physiological processes. Its ability to achieve complete inhibition at low concentrations ensures that observed effects are due to on-target activity, making it ideal for ex vivo and in vivo studies where complete target engagement is critical [2].

Target Validation Studies in In Vivo Disease Models

Researchers aiming to validate TRPC4/5 as a therapeutic target should prioritize Zerencotrep. Its demonstrated in vivo efficacy, which phenocopies genetic knockout models [1], provides a high level of confidence that any therapeutic benefit observed is directly linked to channel inhibition. This is essential for generating robust preclinical data packages to support drug discovery programs.

Mechanistic Studies Requiring High Selectivity and Low Background

For experiments where off-target effects are a major concern, such as studies in primary cells or complex co-culture systems, Zerencotrep's clean selectivity profile is a key advantage. Its lack of activity against a broad panel of other TRP channels (e.g., TRPC3, TRPC6, TRPV1, TRPM2) [2] reduces experimental noise and simplifies data interpretation compared to less selective inhibitors like M084.

Developing Reliable and Reproducible Assay Protocols

For core facilities, CROs, or pharmaceutical screening groups, the consistency of Zerencotrep's potency across different assay formats (e.g., calcium imaging vs. electrophysiology) [3] makes it a robust and dependable standard. It minimizes the need for extensive re-optimization of assay conditions and ensures that data generated across different platforms or by different users is comparable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zerencotrep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.